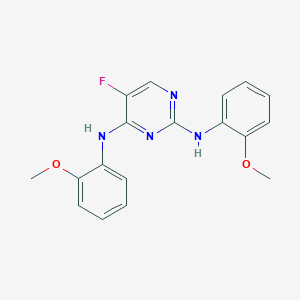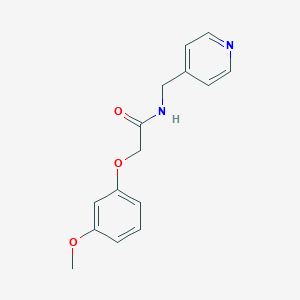
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine, also known as BPR1K653, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent.
Mechanism of Action
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in vivo. Furthermore, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is its selectivity for CK2, which reduces the risk of off-target effects. Additionally, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has shown good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine is its relatively low potency compared to other CK2 inhibitors, which may limit its efficacy in some cancer types.
Future Directions
There are several potential future directions for the development of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine as a therapeutic agent. One area of interest is the combination of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine for maximum therapeutic benefit. Finally, the potential use of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine in other disease areas, such as inflammation and neurodegenerative disorders, is an area of ongoing research.
Synthesis Methods
The synthesis of 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine involves several steps, including the reaction of 2,4-diaminopyrimidine with 2-methoxybenzaldehyde, followed by the addition of 5-fluoro-2-nitrobenzoic acid and reduction with palladium on carbon. The final product is obtained through recrystallization and purification.
Scientific Research Applications
5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has been studied extensively in preclinical models for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, 5-fluoro-N,N'-bis(2-methoxyphenyl)-2,4-pyrimidinediamine has demonstrated synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
5-fluoro-2-N,4-N-bis(2-methoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-24-15-9-5-3-7-13(15)21-17-12(19)11-20-18(23-17)22-14-8-4-6-10-16(14)25-2/h3-11H,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNHPQLRAKTOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N'-bis(2-methoxyphenyl)pyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)